2,2,4,7-Tetramethyl-6-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
2,2,4,7-Tetramethyl-6-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyrimidine moiety fused to a tetrahydroquinoline ring system. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,7-Tetramethyl-6-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of 3-(dimethylamino)-1-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)prop-2-en-1-one with carboximidamides, guanidines, and 1,2,4-triazol-5-amines . This reaction proceeds under mild conditions and results in the formation of the desired compound with high yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using efficient catalysts. The use of heterogeneous catalysts, such as Schiff base zinc complexes supported on magnetite nanoparticles, has been reported to enhance the yield and selectivity of the reaction . These catalysts can be easily recovered and reused, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2,2,4,7-Tetramethyl-6-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline and triazolopyrimidine derivatives, which can have different functional groups attached depending on the reagents used.
Scientific Research Applications
2,2,4,7-Tetramethyl-6-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2,4,7-Tetramethyl-6-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the binding of vinca alkaloids to tubulin, thereby promoting tubulin polymerization . This unique mechanism makes it a promising candidate for the development of new anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,6-Tetramethyl-7-(2-R-pyrimidin-4-yl)-1,2,3,4-tetrahydroquinoline
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 1-Phenyl-2-(4-(2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
What sets 2,2,4,7-Tetramethyl-6-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline apart from similar compounds is its unique combination of a triazolopyrimidine moiety with a tetrahydroquinoline ring system. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H21N5 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2,2,4,7-tetramethyl-6-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C18H21N5/c1-11-7-15-13(12(2)9-18(3,4)22-15)8-14(11)16-5-6-19-17-20-10-21-23(16)17/h5-8,10,12,22H,9H2,1-4H3 |
InChI Key |
LFBQWQCGYOJGRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C3=CC=NC4=NC=NN34)(C)C |
Origin of Product |
United States |
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